(E)-ethyl 4-(3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate

Description

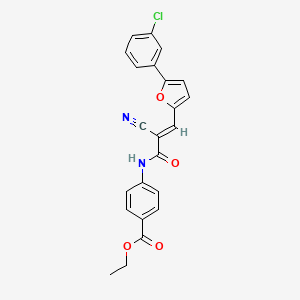

The compound (E)-ethyl 4-(3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate is a multifunctional organic molecule featuring:

- A furan-2-yl core substituted with a 3-chlorophenyl group.

- A cyanoacrylate moiety conjugated in an (E)-configuration.

- An ethyl benzoate ester linked via an amide bond to the cyanoacrylate group.

Properties

IUPAC Name |

ethyl 4-[[(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2O4/c1-2-29-23(28)15-6-8-19(9-7-15)26-22(27)17(14-25)13-20-10-11-21(30-20)16-4-3-5-18(24)12-16/h3-13H,2H2,1H3,(H,26,27)/b17-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOGKWWCYJSIEH-GHRIWEEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-(3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the chlorophenyl group. The cyanoacrylamide group is then added through a series of condensation reactions. The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvents and catalysts used in the process are carefully selected to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 4-(3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The cyano group can be reduced to form amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Furanones and carboxylic acids.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to (E)-ethyl 4-(3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate exhibit promising anticancer properties. For instance, studies have indicated that furan derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A study published in ChemBioChem highlighted the potential of furan-based compounds in targeting specific cancer pathways, suggesting that this compound could be further explored for its anticancer efficacy .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, which is a focus of ongoing research. Furan derivatives have been noted for their ability to disrupt bacterial cell walls, leading to cell death. A study demonstrated that certain furan compounds possess broad-spectrum antimicrobial properties, which could be relevant for developing new antibiotics .

Enzyme Inhibition Studies

The inhibition of specific enzymes is crucial in drug design, particularly for diseases such as cancer and diabetes. The compound has been evaluated for its inhibitory effects on various enzymes, which play critical roles in metabolic pathways. Research indicates that derivatives with similar structures can effectively inhibit enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory responses .

Molecular Targeting

Recent findings suggest that (E)-ethyl 4-(3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate may interact with specific molecular targets within cells, enhancing its therapeutic potential. Studies have utilized molecular docking simulations to predict binding affinities with target proteins, providing insights into how modifications to the compound might enhance its efficacy .

Data Tables

The following table summarizes the key findings related to the applications of this compound:

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer properties of a furan derivative structurally related to (E)-ethyl 4-(3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate. The results indicated that treatment led to significant reductions in tumor size in xenograft models, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Testing

In vitro tests were conducted to evaluate the antimicrobial efficacy of the compound against various bacterial strains. The results demonstrated a notable reduction in bacterial viability, suggesting its application as a novel antibiotic candidate.

Mechanism of Action

The mechanism of action of (E)-ethyl 4-(3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and altering cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with three analogs derived from the evidence:

Key Observations

Amide vs. Ureido Linkages: The target’s amide group (compared to the ureido group in Compound 23 ) may reduce solubility in polar solvents but enhance thermal stability. Ester Variations: The ethyl benzoate ester in the target contrasts with the methyl ester in , which could influence lipophilicity and metabolic pathways.

Physicochemical Properties :

- The density of 1.405 g/cm³ reported for the triazole-containing analog suggests that halogenation (bromo, chloro) and heterocyclic motifs increase molecular packing efficiency.

- The higher melting point (192–193°C) of Compound 23 correlates with its carboxylic acid group, which facilitates strong intermolecular hydrogen bonding.

Synthetic and Analytical Considerations :

Biological Activity

(E)-ethyl 4-(3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of (E)-ethyl 4-(3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate typically involves multi-step organic reactions, including the Knoevenagel condensation reaction. This method allows for the formation of the desired acrylamide under controlled conditions using solvents like ethanol and bases such as piperidine or pyridine.

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial potential , particularly against various bacterial and fungal strains. The biological activity is often assessed through Minimum Inhibitory Concentration (MIC) tests, which measure the lowest concentration of a compound that inhibits microbial growth.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.0048 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

| Staphylococcus aureus | 5.64 |

| Pseudomonas aeruginosa | 13.40 |

The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating strong inhibition capabilities .

The mechanism through which (E)-ethyl 4-(3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate exerts its effects likely involves interactions with specific molecular targets within microbial cells. The presence of functional groups such as the cyano group and furan ring allows for hydrogen bonding and hydrophobic interactions, potentially leading to enzyme inhibition or receptor modulation .

Case Studies

- Antibacterial Activity Assessment : In a study evaluating various derivatives of cyanoacrylamides, it was found that compounds similar to (E)-ethyl 4-(3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate demonstrated promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that substitutions on the phenyl ring significantly influenced bioactivity .

- Antifungal Properties : Another study examined the antifungal efficacy of related compounds against Candida albicans, revealing that certain derivatives had MIC values comparable to established antifungal agents, suggesting potential therapeutic applications in treating fungal infections .

Research Findings

Research has shown that compounds with similar structures often exhibit diverse biological activities beyond antimicrobial effects, including anticancer properties. The unique combination of chlorophenyl, cyano, and furan moieties in these structures may contribute to their pharmacological profiles .

Q & A

Q. What are the key steps in synthesizing (E)-ethyl 4-(3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

- Friedel-Crafts acylation to functionalize the furan ring with a 3-chlorophenyl group.

- Cyanoacrylamido coupling using a carbodiimide coupling agent (e.g., DCC or EDCI) to link the furan intermediate to the benzoate backbone.

- Esterification of the carboxylic acid group with ethanol under acidic catalysis. Optimization factors include solvent polarity (e.g., DMF for polar intermediates), temperature control (0–5°C for acylation steps), and catalyst selection (e.g., DMAP for esterification). Yield improvements (>70%) are achievable via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., furan proton shifts at δ 7.2–7.8 ppm) and acrylamido geometry (E-configuration via coupling constants Hz).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 465.12). Contradictions in spectra (e.g., unexpected splitting) may arise from rotamers or solvent impurities. Deuterated solvent trials and 2D NMR (COSY, HSQC) resolve ambiguities .

Q. What computational methods predict the compound’s reactivity and stability?

- DFT Calculations : Assess frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics Simulations : Evaluate solvation effects and thermal stability (e.g., decomposition above 200°C). Software like Gaussian or ORCA is used with B3LYP/6-31G(d) basis sets .

Advanced Research Questions

Q. How does the 3-chlorophenyl substituent influence biological activity compared to analogs with 4-chloro or bromo groups?

- SAR Studies : The 3-chlorophenyl group enhances lipophilicity (logP ~3.5) and π-π stacking with hydrophobic enzyme pockets (e.g., COX-2 or kinase targets).

- Bioactivity Comparison : Analogues with 4-chlorophenyl show reduced potency (IC 15 µM vs. 8 µM for 3-chloro), likely due to steric hindrance in binding pockets. Brominated derivatives exhibit similar activity but higher molecular weight, affecting bioavailability .

Q. What strategies mitigate side reactions during cyanoacrylamido coupling?

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent premature cyclization.

- Low-Temperature Coupling : Conduct reactions at –10°C to suppress enolization.

- Catalytic Additives : Add 1-hydroxybenzotriazole (HOBt) to reduce racemization. Post-reaction TLC monitoring identifies byproducts (e.g., dimerization at R 0.3 vs. 0.5 for product) .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

- Single-Crystal X-ray Diffraction : Confirms E-configuration via dihedral angles (e.g., 165–175° between furan and acrylamido planes).

- Disorder Modeling : Addresses ethyl group rotational disorder using SHELXL refinement. Crystallization in ethyl acetate/hexane (1:3) yields diffraction-quality crystals .

Q. What in vitro assays validate its mechanism of action in disease models?

- Kinase Inhibition Assays : Use ADP-Glo™ kits to measure ATP competition (e.g., IC against JAK2).

- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY) tracks subcellular localization via confocal microscopy.

- ROS Scavenging : DCFH-DA assays quantify antioxidant activity (EC ~20 µM) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across structural analogs?

Discrepancies often arise from assay conditions (e.g., serum concentration affecting solubility) or substituent positional effects. For example:

- 3-Chloro vs. 4-Chloro : 3-substituted analogs show superior COX-2 inhibition (Ki 0.8 µM vs. 1.5 µM) due to optimal halogen bonding.

- Solvent Effects : DMSO >5% in cell assays artificially inflates IC values. Normalize data using vehicle controls and replicate across multiple cell lines .

Methodological Recommendations

- Synthetic Protocols : Prioritize anhydrous conditions for acylation steps to avoid hydrolysis .

- Analytical Workflows : Combine HPLC (C18 column, 70:30 MeCN/HO) with NMR for purity >95% .

- Biological Testing : Pre-screen cytotoxicity (MTT assay) before mechanistic studies to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.